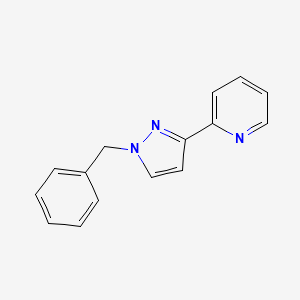

2-(1-Benzyl-1H-pyrazol-3-yl)pyridine

Description

Contextualization of Pyrazole-Pyridine Hybrid Ligands in Advanced Chemical Systems

Pyrazole-pyridine hybrid ligands are a class of bidentate N-donor ligands that have garnered significant attention as alternatives to more traditional ligands like 2,2'-bipyridine. These hybrid structures, containing both a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring, offer a versatile platform for the construction of metal complexes. researchgate.net The nitrogen atoms in both heterocyclic rings act as coordination sites for metal ions, allowing for the formation of stable chelate rings. researchgate.net The ease of synthesis and the ability to readily modify the substituents on both the pyrazole and pyridine rings allow for fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is crucial for designing materials with specific functions, such as catalysts and luminescent probes. acs.org

Significance of the Benzyl (B1604629) Moiety in Structural and Electronic Modulation

The presence of a benzyl group (a phenyl ring attached to a methylene (B1212753) group) at the N1 position of the pyrazole ring in 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine is a key feature that significantly influences its properties and reactivity. The benzyl group is more than just a simple substituent; it plays a crucial role in modulating the steric and electronic environment of the ligand.

From a steric perspective, the bulky benzyl group can influence the coordination geometry of the metal complexes formed, potentially creating a specific pocket around the metal center that can affect substrate selectivity in catalytic applications. acs.org Electronically, the benzyl group is generally considered to be weakly electron-donating. However, its primary electronic influence in this context is the stabilization of the ligand and its complexes through delocalization of electron density via the aromatic system. This stabilization can impact the reactivity and photophysical properties of the resulting metal complexes. Furthermore, the introduction of substituents on the phenyl ring of the benzyl group offers another avenue for systematically tuning the ligand's properties.

Overview of Research Paradigms for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Research in this area is driven by the need to develop efficient and selective synthetic methods for these complex molecules and to understand their structure-property relationships.

A significant paradigm in the research of these compounds is their application as ligands in transition-metal catalysis and organocatalysis. The nitrogen atoms in these heterocycles can coordinate to metal centers, influencing their catalytic activity and selectivity. Another major research thrust is the exploration of their photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability of these compounds to absorb and emit light can be tailored by modifying their chemical structure.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is primarily focused on its application as a ligand in the synthesis of novel coordination complexes with interesting photophysical properties. A notable area of investigation is its use in the development of near-infrared (NIR) emitting materials.

For instance, this compound has been successfully employed as a ligand in the synthesis of cationic iridium(III) complexes. These complexes have been shown to exhibit NIR emission, a property that is highly desirable for applications in biological imaging, as NIR light can penetrate deeper into tissues with minimal interference from autofluorescence. Research in this area aims to synthesize and characterize these iridium complexes, and to evaluate their photophysical properties, such as their emission wavelengths and quantum yields. The ultimate goal is to develop highly stable and efficient NIR probes for advanced bioimaging applications.

Detailed Research Findings

Recent research has highlighted the potential of this compound in the development of advanced functional materials. A significant finding is its use as a ligand in the creation of near-infrared (NIR) emitting iridium(III) complexes for cellular imaging.

In one study, this compound was used as a nitrogen-donor ligand (N^N) in the synthesis of a cationic iridium(III) complex, denoted as [Ir(pbq-g)2(N^N)]+Cl− (where pbq-g is phenylbenzo[g]quinoline). This complex, referred to as Ir1 , demonstrated promising photophysical properties for bioimaging applications.

The Ir1 complex exhibited a near-infrared emission maximum at 751 nm in a phosphate-buffered saline (PBS) solution. This is a particularly important finding as emission in the NIR region is highly sought after for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence. Furthermore, the complex displayed a respectable luminescence quantum yield of approximately 0.62 in PBS solution. These properties, combined with high mitochondrial specificity and superior photostability, underscore the potential of this this compound-based complex as a promising NIR luminescent tag for long-term mitochondrial imaging in living cells.

While detailed synthetic procedures for this compound are not extensively published in dedicated articles, its synthesis can be inferred from established methods for similar pyrazole-pyridine ligands. A plausible route involves the condensation of 2-acetylpyridine (B122185) with a suitable reagent to form a 1,3-dicarbonyl intermediate, followed by cyclization with benzylhydrazine.

Below are interactive tables detailing the properties of the parent compound and the photophysical data of its iridium complex.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃N₃ |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 695215-36-2 |

| Appearance | Expected to be a solid at room temperature |

Table 2: Photophysical Data of the Iridium(III) Complex of this compound (Ir1)

| Parameter | Value | Reference |

| Complex | [Ir(pbq-g)₂(this compound)]⁺Cl⁻ | |

| Emission Maximum (λₑₘ) | 751 nm (in PBS) | |

| Luminescence Quantum Yield (Φ) | ~0.62 (in PBS) | |

| Application | Near-Infrared Bioimaging |

Properties

CAS No. |

695215-36-2 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(1-benzylpyrazol-3-yl)pyridine |

InChI |

InChI=1S/C15H13N3/c1-2-6-13(7-3-1)12-18-11-9-15(17-18)14-8-4-5-10-16-14/h1-11H,12H2 |

InChI Key |

SYILINNBKCIDGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine

Diverse Synthetic Pathways for the Pyrazole-Pyridine Core

Palladium-Catalyzed Cross-Coupling Strategies for C–C and C–N Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a versatile approach to the synthesis of bi-heterocyclic compounds like 2-(1-benzyl-1H-pyrazol-3-yl)pyridine. A common strategy involves a one-pot reaction sequence that combines the N-benzylation of a pyrazole (B372694) precursor with a subsequent Suzuki coupling reaction.

This two-step, one-pot procedure begins with the N-alkylation of a pyrazole boronic acid ester, such as 3-(4,4,5,5-tetramethyl- nih.govresearchgate.netrsc.orgdioxaborolan-2-yl)-1H-pyrazole, with a benzyl (B1604629) halide. This is followed by the in-situ palladium-catalyzed Suzuki coupling of the resulting N-benzylpyrazole boronic acid ester with a suitable halopyridine, for instance, 2-chloropyridine (B119429). The use of a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is crucial for the efficiency of the Suzuki coupling step.

| Starting Material 1 | Starting Material 2 | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-(4,4,5,5-tetramethyl- nih.govresearchgate.netrsc.orgdioxaborolan-2-yl)-1H-pyrazole | 2-chloropyridine | 4-chlorobenzyl bromide, Cs₂CO₃, H₂O | Pd(PPh₃)₄ | Acetonitrile (B52724) | 80 °C | Not explicitly stated for this specific combination, but the general method is described as effective. |

This methodology allows for the convenient variation of both the benzyl substituent and the heterocyclic partner at the 3-position of the pyrazole, making it a flexible approach for generating a library of analogues for structure-activity relationship (SAR) studies.

Cycloaddition Reactions in Pyrazole Ring Construction

The formation of the pyrazole ring itself is often accomplished through [3+2] cycloaddition reactions. beilstein-journals.org A classic and widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org To synthesize the 2-(pyrazol-3-yl)pyridine core, one could envision a reaction between a pyridine-containing 1,3-dicarbonyl compound and hydrazine, followed by N-benzylation.

A plausible synthetic route involves the initial synthesis of 2-(1H-pyrazol-3-yl)pyridine. This can be achieved by reacting 2-acetylpyridine (B122185) with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone intermediate, which then undergoes cyclization with hydrazine hydrate (B1144303) to yield 2-(1H-pyrazol-3-yl)pyridine with a high yield of 97.3%. chemicalbook.com

| Starting Material 1 | Starting Material 2 | Intermediate | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | 60 °C | 0.5 h | 97.3% | chemicalbook.com |

Once the 2-(1H-pyrazol-3-yl)pyridine core is synthesized, the benzyl group can be introduced in a subsequent step, as will be discussed in section 2.2.

Directed Ortho Metalation (DoM) Approaches to Substituted Pyridines

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.org In the context of synthesizing the target compound, DoM can be employed on a pyridine (B92270) ring to introduce a pyrazole substituent at the 2-position. The process involves the deprotonation of the position ortho to a directing metalation group (DMG) on the pyridine ring using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. rsc.org

For instance, 2-chloropyridine can undergo chemoselective directed metalation at the 3-position. rsc.org However, achieving C-2 lithiation of a pyridine ring often requires specific directing groups to overcome the inherent reactivity of the pyridine nitrogen towards nucleophiles. nih.govharvard.edu A potential, though less direct, route could involve the metalation of a suitably protected 2-halopyridine at a different position, followed by a series of steps to introduce the pyrazole ring and then the benzyl group. A more direct approach could involve the lithiation of 2-chloropyridine at the 6-position using a superbase like BuLi-Me₂N(CH₂)₂OLi, followed by reaction with a suitable pyrazole-containing electrophile. nih.govresearchgate.net

While a direct, one-step DoM approach to this compound is not prominently described, the methodology provides a conceptual framework for the regioselective construction of the pyridine-pyrazole linkage.

Introduction of the 1-Benzyl Group: Regioselectivity and Reaction Control

The final step in the synthesis of this compound is the introduction of the benzyl group onto the pyrazole nitrogen. This step is crucial as it can lead to a mixture of regioisomers, and therefore, requires careful control of reaction conditions to achieve the desired N-1 benzylation with high selectivity and yield.

N-Alkylation Strategies for Pyrazole Nitrogen

The most common method for introducing an alkyl or benzyl group onto a pyrazole ring is through N-alkylation. This typically involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl or benzyl halide. semanticscholar.org The regioselectivity of this reaction (N-1 versus N-2 substitution) is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent itself. beilstein-journals.org

In the case of 3-substituted pyrazoles, such as 2-(pyrazol-3-yl)pyridine, alkylation can occur at either the N-1 or N-2 position. The steric bulk of the substituent at the 3-position can play a significant role in directing the incoming alkyl group to the less sterically hindered N-1 position. beilstein-journals.org

A study on the benzylation of 3-(4-pyrimidinyl)pyrazole with 4-chlorobenzyl bromide using cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF) showed a 10:1 ratio of N-1 to N-2 isomers, with the N-1 isomer being the major product. This selectivity is attributed to the steric hindrance posed by the pyrimidinyl group at the 3-position.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions for N-alkylation is critical to maximize the yield of the desired regioisomer and to simplify purification. Key parameters that can be varied include the base, solvent, temperature, and the nature of the leaving group on the benzylating agent. researchgate.netresearchgate.net

Commonly used bases for pyrazole N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). beilstein-journals.org The choice of solvent can also influence the regioselectivity and reaction rate, with polar aprotic solvents like DMF and acetonitrile often being employed.

The following table summarizes typical conditions for the N-alkylation of pyrazoles, which can be adapted for the benzylation of 2-(1H-pyrazol-3-yl)pyridine.

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield of N-1 Isomer | Reference |

| 3-(4-Pyrimidinyl)pyrazole | 4-Chlorobenzyl bromide | Cs₂CO₃ | DMF | Not specified | Major product (10:1 ratio) | |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | 77% | semanticscholar.org |

| 1H-Indazole | Alkyl bromide | NaH | THF | Not specified | >99% regioselectivity for some substrates | beilstein-journals.org |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves two primary transformations: the formation of the pyrazole ring and the subsequent N-benzylation. Mechanistic understanding of these steps is crucial for optimizing reaction conditions and improving yields.

Reaction Intermediates and Transition State Analysis

The formation of the pyrazole ring often proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of synthesizing the precursor 2-(1H-pyrazol-3-yl)pyridine, a plausible route involves the reaction of a 1-(pyridin-2-yl)-1,3-dicarbonyl derivative with hydrazine. The reaction mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.comresearchgate.net

The key intermediates in this process are the hydrazone and the subsequent non-aromatic dihydropyrazolone. The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the initial nucleophilic attack or the final dehydration step. While detailed transition state analysis for the specific synthesis of 2-(1H-pyrazol-3-yl)pyridine is not extensively reported in the literature, studies on similar pyrazole syntheses suggest that the transition state for the cyclization step involves a six-membered ring-like arrangement of the atoms, facilitating the intramolecular attack.

The subsequent N-benzylation of 2-(1H-pyrazol-3-yl)pyridine with a benzyl halide proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon. This reaction is typically facilitated by a base to deprotonate the pyrazole NH group, thereby increasing its nucleophilicity. The transition state for this SN2 reaction would involve the simultaneous formation of the N-benzyl bond and the cleavage of the carbon-halide bond. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents generally favoring this type of reaction. orgsyn.org

Stereochemical Considerations in Multi-Step Syntheses

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, in a standard synthesis using achiral starting materials and reagents, the formation of stereoisomers is not a concern.

However, stereochemical considerations would become highly relevant if the synthesis were to be adapted to produce chiral derivatives of this compound. For instance, if a chiral benzyl halide or a chiral precursor for the pyrazole ring were used, diastereomers could be formed. In such cases, controlling the stereoselectivity of the reaction would be crucial. This could be achieved through the use of chiral auxiliaries, catalysts, or resolving agents. For example, the asymmetric synthesis of pyrazole derivatives has been reported using chiral auxiliaries like tert-butanesulfinamide to control the stereoselective addition to an imine, which is then elaborated into the chiral pyrazole ring. chemrxiv.org While not directly applicable to the synthesis of the parent compound, these methodologies highlight how stereochemical control could be introduced into the synthetic sequence if desired.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, alternative energy sources, and catalysts, as well as improving atom economy.

Atom Economy and Waste Reduction: The classical synthesis of pyrazoles often involves condensation reactions that produce water as a byproduct, which is environmentally benign. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. chemrxiv.orgrsc.org For the synthesis of this compound, a high atom economy can be achieved by carefully selecting reagents and reaction pathways that minimize the formation of byproducts. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to waste reduction by minimizing purification steps and solvent usage. mdpi.comresearchgate.net

Alternative Solvents and Catalysts: Traditional pyrazole syntheses often employ volatile and potentially toxic organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives such as water, ethanol, or solvent-free conditions. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of pyrazole derivatives has been successfully carried out in water, which is a safe, non-toxic, and inexpensive solvent. rsc.org The use of recyclable catalysts, such as solid acid catalysts or metal nanoparticles, can also enhance the greenness of the synthesis by reducing waste and allowing for easier product purification. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of various pyrazole derivatives, often leading to higher yields in shorter reaction times. mdpi.comresearchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of pyrazole derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Prevention | Designing syntheses to minimize waste. One-pot reactions. mdpi.comresearchgate.net | Reduced solvent waste and purification steps. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. chemrxiv.orgrsc.org | Higher efficiency and less waste generation. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Reduced risk for chemists and minimized environmental impact. |

| Safer Solvents and Auxiliaries | Use of safer solvents like water or ethanol, or solvent-free conditions. rsc.orgrsc.orgresearchgate.net | Reduced environmental pollution and health hazards. |

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. mdpi.comresearchgate.netnih.gov | Faster reactions and lower energy costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding unnecessary derivatization to reduce reaction steps. | Simplified synthetic route and less waste. |

| Catalysis | Use of catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov | Increased reaction efficiency and reduced waste. |

| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. | Reduced persistence of the compound in the environment. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Improved process control and reduced waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents. | Enhanced laboratory and industrial safety. |

Coordination Chemistry and Metal Complexation of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine

Ligand Design Principles for 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine as a Chelating Agent

The design of this compound as a chelating agent is fundamentally based on its ability to form stable complexes with metal ions through multiple coordination sites.

This compound primarily functions as a bidentate ligand. tsijournals.com It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. This bidentate coordination is a recurring theme in the chemistry of related pyrazolyl-pyridine ligands. tsijournals.com

While the bidentate mode is predominant, the specific nitrogen atom of the pyrazole ring involved in coordination can vary. The ligand contains two nitrogen atoms in the pyrazole ring, but typically the one not bonded to the benzyl (B1604629) group is involved in metal coordination. The potential for this ligand to adopt other coordination modes, such as bridging between two metal centers, exists, though the simple chelate formation is most common.

The benzyl group attached to the pyrazole ring is not merely a passive component; it actively influences the coordination behavior of the ligand through both steric and electronic effects.

Steric Influence: The benzyl group is sterically demanding. Its presence can influence the geometry of the resulting metal complexes by creating steric hindrance that dictates the arrangement of other ligands around the metal center. acs.org This can lead to distorted geometries and can affect the packing of the complexes in the solid state. The rotational flexibility of the benzyl group allows it to orient itself to minimize these steric interactions. acs.org

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This ligand has been shown to form complexes with a variety of d-block transition metals.

Ruthenium (Ru): Ruthenium complexes of pyridyl-pyrazole type ligands have been synthesized and studied for their potential applications. nih.govacs.org For instance, Ru(II) complexes have been prepared and characterized. researchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) complexes with related pyrazole-based ligands have been synthesized, often resulting in square planar geometries. nih.govresearchgate.netrsc.orgmdpi.com

Copper (Cu): Copper(I) and Copper(II) complexes with pyrazolyl-pyridine ligands are known. nih.govnih.gov Dinuclear copper(I) complexes have been reported, showcasing the versatility of this ligand type. rsc.org

Cobalt (Co) and Nickel (Ni): Cobalt and nickel complexes with similar bidentate nitrogen ligands have been prepared and characterized. acs.orgresearchgate.net

The coordination of this compound to metal centers can result in various coordination geometries and, in some cases, isomerism.

Coordination Geometries: The resulting geometry is largely dependent on the metal ion and the stoichiometry of the reaction. For metals like Pd(II) and Pt(II), four-coordinate square planar complexes are common. For metals like Ru(II), Co(II), and Ni(II), six-coordinate octahedral geometries are often observed, typically involving more than one ligand molecule or the inclusion of other ligands in the coordination sphere. ntu.edu.tw

Isomerism: In octahedral complexes with the general formula [M(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand, cis and trans isomers can be formed. For octahedral complexes of the type [M(L)₃], the resulting structures are chiral and can exist as a pair of enantiomers (Δ and Λ).

The structures of these metal complexes are elucidated through a combination of solid-state and solution-phase techniques.

Solution Structures: In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the complexes. researchgate.net ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the signals of the ligand's protons and carbons. Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net

| Metal | Typical Complex Formula | Common Coordination Geometry |

| Ru(II) | [Ru(L)₂(X)₂] | Octahedral |

| Pd(II) | [Pd(L)Cl₂] | Square Planar |

| Cu(I) | [Cu(L)(PPh₃)₂]⁺ | Tetrahedral |

| Ni(II) | [Ni(L)₂(X)₂] | Octahedral |

Main Group and Lanthanide/Actinide Metal Complexation Studies

While extensive research has focused on the coordination of pyrazole-containing ligands with transition metals, studies involving main group and lanthanide/actinide elements with this compound are less common. However, the coordination behavior can be inferred from related systems. For instance, acylpyrazolone ligands have been shown to form stable complexes with a range of metals, including main group and lanthanide ions. acs.org These ligands coordinate through a bidentate keto-enolate-like fashion, which is different from the N,N-coordination of this compound, but it demonstrates the affinity of pyrazole-derived systems for these metals.

Studies on related bidentate nitrogen ligands suggest that complexation with main group metals like magnesium and calcium is feasible, often resulting in octahedral geometries with the inclusion of solvent molecules in the coordination sphere. acs.org The benzyl group in this compound would likely influence the packing of such complexes in the solid state.

In the realm of lanthanide and actinide chemistry, the coordination is often driven by electrostatic interactions, and higher coordination numbers are common. It is plausible that this compound could form complexes with lanthanides, potentially with stoichiometries of [Ln(L)n(X)m] where L is the ligand, X is an anionic ligand, and n can be greater than 1. The luminescent properties of lanthanide ions could be sensitized by the organic ligand, a phenomenon observed in other heterocyclic ligand complexes. Research on bis(pyrazol-1-yl)pyridine (bpp) ligands, which are structurally analogous, has shown their ability to form complexes with lanthanide ions like Dysprosium(III), leading to interesting magnetic properties. nih.gov

A summary of representative coordination complexes with related pyrazole-containing ligands and various metal types is presented below.

| Ligand System | Metal Ion | Resulting Complex Type | Reference |

| Acylpyrazolone | Mg(II), Ca(II) | Octahedral [M(L)2(solvent)2] | acs.org |

| Acylpyrazolone | Na(I), Lanthanides | Polymeric heterobimetallic | acs.org |

| Bis(pyrazol-1-yl)pyridine (bpp) | Dy(III) | Polynuclear SMM | nih.gov |

Redox Properties of Metal-2-(1-Benzyl-1H-pyrazol-3-yl)pyridine Complexes

The redox behavior of metal complexes is crucial for their application in catalysis and materials science. Cyclic voltammetry (CV) is a key technique used to probe these properties. For complexes of pyrazole-pyridine type ligands, the redox processes can be either metal-centered or ligand-centered.

Studies on transition metal complexes with ligands analogous to this compound have provided insights into their electrochemical behavior. For example, copper(II), iron(II), and nickel(II) complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine exhibit quasi-reversible single-electron transfer processes. analis.com.my The redox potentials are influenced by the nature of the metal and the ligand framework. A Cu(II)/Cu(I) couple was observed, as well as Fe(II)/Fe(III) and Ni(II)/Ni(I) redox couples. analis.com.my

The table below summarizes the redox data for some transition metal complexes with related pyrazole-containing ligands.

| Complex | Redox Couple | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (V) | Reference |

| [Cu2(C17H28N6)4Cl] | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | analis.com.my |

| [Fe2(C17H28N6)4Cl] | Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | analis.com.my |

| [Ni2(C17H28N6)4Cl] | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | analis.com.my |

Note: The data presented is for a related pyridazine-pyrazole ligand system, not this compound.

Supramolecular Assembly through Metal-Ligand Interactions

The directional nature of metal-ligand coordination bonds makes ligands like this compound excellent building blocks for the construction of supramolecular assemblies. The formation of discrete multinuclear structures or extended coordination polymers depends on the coordination geometry of the metal ion and the stoichiometry of the reaction.

While specific studies on the supramolecular chemistry of this compound are not widely reported, related systems offer a glimpse into the possibilities. For example, bis(1,2,3-triazolyl)pyridine ligands, which are electronically similar to pyrazole-pyridine ligands, have been used to create ML2 complexes that can act as precursors for more complex structures like catenanes. chemrxiv.org

The deprotonation of related 2-(1H-pyrazol-3-yl)pyridine ligands can lead to the formation of pyrazolato-bridged dinuclear complexes. mdpi.comnih.gov This bridging capability is a powerful tool in supramolecular chemistry for creating specific and stable architectures. The benzyl group on the pyrazole nitrogen of this compound would prevent this deprotonation and subsequent bridging, thus favoring the formation of mononuclear or non-bridged polynuclear species.

The potential for this compound to form self-assembled monolayers (SAMs) on surfaces is another area of interest, drawing parallels from the behavior of 2,6-bis(pyrazol-1-yl)pyridine derivatives which have been shown to form highly ordered structures on silver surfaces. nih.gov The benzyl group could play a significant role in the intermolecular interactions within such assemblies.

Catalytic Applications and Mechanistic Insights Involving 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine Ligands

Homogeneous Catalysis Mediated by 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine Metal Complexes

The bidentate N,N-coordination of the this compound ligand to a metal center can create a stable chelate ring, which is a desirable feature for catalysts in homogeneous catalysis. The benzyl (B1604629) substituent can play a crucial role in modulating the solubility of the resulting complexes in organic solvents and in influencing the steric environment around the metal, which can impact substrate approach and product selectivity.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-based catalysts are paramount in cross-coupling reactions, and the nature of the supporting ligand is critical to their success. While specific studies on this compound in this context are limited, related palladium complexes with N-heterocyclic carbene (NHC) ligands, which share some structural similarities with pyrazoles, have shown significant activity. For instance, palladium complexes of 1,3-dibenzylbenzimidazolium, an NHC precursor, have been synthesized and characterized, highlighting the stability that such ligands can confer to the metal center. nih.gov The synthesis of aryl quinoline (B57606) ligands, for use in iridium complexes, has been achieved through Suzuki-Miyaura cross-coupling reactions, demonstrating the compatibility of similar heterocyclic structures with these catalytic processes. google.com It is plausible that palladium complexes of this compound could serve as effective catalysts for Suzuki, Heck, and Sonogashira reactions, with the benzyl group potentially influencing catalyst stability and turnover numbers.

| Related Ligand System | Metal | Catalytic Application | Key Findings | Reference |

| 1,3-Dibenzylbenzimidazolium | Palladium | Pre-catalyst for cross-coupling | Stable complexes formed, suggesting potential for catalytic use. | nih.gov |

| Aryl quinoline | Iridium | Ligand synthesis via Suzuki-Miyaura | Demonstrates feasibility of cross-coupling with related heterocycles. | google.com |

C–H Activation and Functionalization

The direct functionalization of C–H bonds is a highly sought-after transformation in organic synthesis, and transition metal catalysis plays a pivotal role in this area. Research has shown that palladium can catalyze the C–H allylation and benzylation of pyrazole (B372694) rings, particularly when the pyrazole contains an electron-withdrawing group. acs.org This suggests that metal complexes of this compound could potentially mediate the C–H activation of various substrates. The pyridine (B92270) ring in the ligand framework can itself act as a directing group, facilitating intramolecular C–H activation or guiding intermolecular reactions. The steric hindrance provided by the benzyl group could be instrumental in achieving regioselectivity in such transformations.

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral ligands is central to asymmetric catalysis. While this compound is achiral, its framework can be readily modified to incorporate chiral centers, for instance, on the benzyl group or by introducing chiral substituents on the pyridine or pyrazole rings. The synthesis of chiral derivatives of 2,6-bis(pyrazol-1-ylmethyl)pyridine has been reported, and their coordination to metal centers has been explored. scispace.com Chiral, chelating nitrogen-donor ligands are known to be highly effective in a wide range of asymmetric transformations. rsc.org Metal complexes that are "chiral-at-metal," where the stereochemistry is defined by the arrangement of achiral ligands around the metal center, have also emerged as a promising strategy in asymmetric catalysis. rsc.org An iridium(III) or rhodium(III) complex with this compound could potentially form such chiral-at-metal catalysts, enabling enantioselective reactions.

Electrocatalysis and Photocatalysis with this compound Complexes

The photophysical and electrochemical properties of metal complexes are highly dependent on the nature of their ligands. The pyrazolyl-pyridine framework, with its aromatic character, can participate in metal-to-ligand charge transfer (MLCT) processes, which are fundamental to many photocatalytic applications.

CO2 Reduction and Water Splitting Applications

The conversion of carbon dioxide into chemical fuels and the splitting of water to produce hydrogen are critical areas of research for sustainable energy. Ruthenium and rhenium supramolecular complexes containing polypyridyl ligands have been investigated for photocatalytic CO2 reduction. frontiersin.orgnih.govnih.govrsc.orgresearchgate.net For example, a Ru(II)-Re(I) supramolecular photocatalyst has demonstrated high efficiency and selectivity for CO formation. rsc.org The electronic properties of the this compound ligand could be tuned to facilitate the necessary electron transfer processes for CO2 reduction when coordinated to an appropriate metal center like ruthenium or rhenium.

In the realm of water splitting, iridium-based catalysts have shown significant promise for the oxygen evolution reaction (OER). nih.gov Cyclometalated iridium complexes, some featuring aryl triazole or aryl quinoline ligands, have been designed for this purpose. google.com The stability and electronic tunability of an iridium complex with this compound could make it a candidate for electrocatalytic water splitting. The benzyl group might also enhance the stability of the complex under the demanding oxidative conditions of the OER.

| Catalytic Process | Metal | Related Ligand Type | Key Findings | Reference |

| Photocatalytic CO2 Reduction | Ruthenium, Rhenium | Polypyridyl, Bipyridine | Efficient and selective CO formation. | nih.govrsc.orgresearchgate.net |

| Electrocatalytic Water Splitting | Iridium | Aryl quinoline, Aryl triazole | High activity and stability for oxygen evolution. | google.comnih.gov |

| Electrocatalytic Hydrogen Evolution | Nickel | Pyridyl aroyl hydrazone | High turnover frequency for H2 production. | nih.gov |

Light-Driven Organic Transformations

Visible-light-induced transition metal catalysis has become a powerful tool for organic synthesis. nih.gov Metal complexes can absorb light and then participate in photoredox cycles to catalyze a variety of organic reactions. The coordination of this compound to metals like ruthenium, iridium, or even copper could yield photosensitive complexes capable of driving such transformations. The ligand's structure could influence the excited-state properties of the complex, such as its lifetime and redox potentials, which are critical for efficient photocatalysis. While metal-free, visible-light-driven C-H functionalization has been reported, the use of tailored metal complexes often provides greater control and efficiency. rsc.org

Molecular and Cellular Biological Activity of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Investigations

The pyrazole-pyridine scaffold is a cornerstone in the design of various enzyme inhibitors. Derivatives have been developed to target a range of enzymes, particularly kinases and cyclooxygenases, demonstrating the versatility of this structural motif in achieving potent and selective inhibition.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazole-based kinase inhibitors, the pyridine (B92270) ring often serves as a key hinge-binding moiety. nih.gov For instance, in a series of pyrazole-based Bcr-Abl kinase inhibitors, the pyridyl nitrogen was found to accept a hydrogen bond from the backbone amide of Met318 in the kinase hinge region. nih.gov The pyrazole (B372694) ring itself can participate in favorable π-π stacking interactions with residues like Thr315. nih.gov

In a different class of inhibitors targeting the protein-protein interaction (PPI) between PEX14 and PEX5 in Trypanosoma, the pyrazolo[4,3-c]pyridine core proved essential. acs.org Docking studies revealed that an attached phenyl ring could be buried in a tryptophan "hotspot" pocket on the PEX14 surface. acs.org The orientation of the central pyrazolopyridine scaffold was found to be critical, with SAR studies showing that merging features from two active ligands into a single hybrid molecule led to a compound with superior inhibitory activity. acs.org

Key findings from various SAR studies on related pyrazole-pyridine derivatives include:

Substitution on the Pyridine Ring: In a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, compounds with a cyano moiety on the pyridine core generally showed improved potency compared to methylated analogues. nih.gov

Substitution on the Pyrazole Ring: The position of substituents on the pyrazole ring is critical. For pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, substitution at the N-1 position of the pyrazole was active, whereas the corresponding N-2 regioisomer showed only modest activity. acs.org

Linker and Terminal Groups: The nature of groups attached to the core scaffold dramatically influences activity. For pyrazole-pyridazine hybrids targeting COX-2, derivatives with a trimethoxy-substituted phenyl ring were the most potent. nih.gov The presence of the pyrazole nitrogen atom was noted to be important for binding interactions with Arg499 in the COX-2 active site. nih.gov

Derivatives containing the pyrazole-pyridine scaffold have been identified as potent modulators of critical biological pathways, often through the inhibition of specific kinases or other enzymes.

Kinase Inhibition: Kinases are a major class of enzymes targeted by pyrazole derivatives. nih.gov

p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase pathway is involved in inflammatory responses. Quantitative structure-activity relationship (QSAR) studies have been conducted on pyrazole derivatives to design potent inhibitors of this kinase. arabjchem.org

Aurora Kinases: Pyrazole-based compounds have been reported as antiproliferative agents that inhibit Aurora A kinase, a key enzyme in cell cycle regulation. nih.gov One study showed that a nitro group on the pyrazole scaffold was more optimal for activity than other substituents like methyl or methoxy (B1213986) groups. nih.gov

LIMK: Tetrahydropyrazolopyridinones represent a novel class of highly potent and selective inhibitors of LIM-kinase (LIMK), which is involved in regulating actin dynamics. acs.org

EGFR: The epidermal growth factor receptor (EGFR) is another kinase target. The fusion of benzene (B151609) and pyridine rings to a pyrazole core can create hydrophobic interactions within the EGFR crystal structure, contributing to strong inhibitory effects. nih.gov

Cyclooxygenase (COX) Inhibition: Pyrazole-pyridazine hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway and the production of prostaglandins. nih.gov Several derivatives demonstrated potent COX-2 inhibitory action, with some being more active than the standard drug celecoxib. nih.gov The most active compounds also significantly inhibited the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. nih.gov

Other Enzymes: The inhibitory activity of this scaffold extends beyond kinases and COX. Pyrazole analogs bearing an aminopyridine amide have been identified as competitive inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, highlighting their potential as antibiotics. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole-Pyridine Derivatives This table presents data for derivatives containing the pyrazole-pyridine scaffold, not the specific title compound.

| Compound Class | Target Enzyme/Receptor | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrazol-4-yl-pyridine derivative (Compound 12) | M4 Muscarinic Receptor (functional assay) | 33 nM (EC50) | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (Compound 29) | TbPEX14-PEX5 PPI | 0.08 µM (IC50) | acs.org |

| Pyrazole-pyridazine hybrid (Compound 6f) | COX-2 | 1.15 µM (IC50) | nih.gov |

| Pyrazole-based analog (Compound 7d) | DapE (bacterial enzyme) | 17.9 µM (IC50) | nih.gov |

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The ability of the 2-(pyrazol-3-yl)pyridine framework to act as a ligand for metal ions is well-documented, and studies of the resulting metal complexes provide the primary source of information on interactions with biomolecules. Direct studies on the non-covalent binding of the metal-free organic molecule 2-(1-benzyl-1H-pyrazol-3-yl)pyridine to biomolecules are not extensively reported.

Research on metal complexes incorporating pyrazolyl-pyridine type ligands suggests that the aromatic nature of the scaffold facilitates non-covalent interactions with biomolecules like DNA.

Zinc(II) complexes containing a tris[3-(2-pyridyl)-pyrazolyl]borate (Tppy) ligand have been shown to bind to calf thymus DNA (CT-DNA). mdpi.com The proposed binding mode involves the aromatic pyrazole and pyridine groups inducing planarity, which allows the complexes to slide in and penetrate between the DNA base pairs via π–π stacking interactions. mdpi.com This intercalative mode of binding is a common mechanism for small molecules that interact with DNA. mdpi.com Molecular docking studies of one such complex showed the two pyrazole rings intercalating into a region of DNA stacked by guanine (B1146940) and cytosine bases, with a stabilizing hydrogen bond observed between a pyridine nitrogen and a cytosine residue. mdpi.com

Similarly, mixed-ligand ruthenium(II) complexes with 1,8-bis(pyrid-2-yl)-3,6-dithiooctane (pdto) have been studied for their DNA binding properties. rsc.org These studies indicate that the complexes interact with DNA, with binding affinity increasing with the planarity and aromatic surface area of the ligands, suggesting that intercalation of the planar rings into the DNA base stack is a key component of the interaction. rsc.org

Various biophysical techniques have been employed to characterize the interaction between metal complexes of pyrazolyl-pyridine ligands and biomolecules. While these studies focus on the metal complexes, the methods are indicative of how the binding of the organic scaffold itself could be analyzed.

Spectroscopic Titrations: UV-visible absorption spectroscopy is commonly used to probe the binding of these compounds to DNA. mdpi.comrsc.org Changes in the absorption spectra of the complex upon addition of DNA can be used to calculate binding constants (Kb), providing a quantitative measure of binding affinity. mdpi.comrsc.org

Fluorescence Spectroscopy: The intrinsic fluorescence of a biomolecule (like the protein Bovine Serum Albumin, BSA) or the emission of a fluorescent complex can be monitored. Quenching of fluorescence upon binding can indicate an interaction and be used to determine binding parameters. Studies on Zinc(II) complexes with Tppy ligands used this method to characterize their interaction with BSA. mdpi.com

Cyclic Voltammetry: Electrochemical methods can also reveal binding interactions. For certain ruthenium(II) complexes, interaction with DNA caused a decrease in the anodic current in cyclic voltammograms, consistent with a binding event. rsc.org In some cases, an increase in current was observed, suggesting involvement in the electrocatalytic oxidation of guanine bases. rsc.org

These studies on metal complexes underscore the capacity of the pyrazolyl-pyridine scaffold to participate in the types of non-covalent interactions that are fundamental to biological activity.

Cellular Uptake and Intracellular Localization Studies

There is a lack of specific published research detailing the cellular uptake and intracellular localization of this compound or its close, metal-free organic derivatives. Understanding how these molecules cross the cell membrane and where they accumulate within the cell is a critical aspect of drug development that remains to be investigated for this particular class of compounds.

Mechanisms of Membrane Permeation

The specific arrangement of the pyrazole and pyridine rings, along with the benzyl (B1604629) substituent, likely results in a molecule with a balanced profile of hydrophilicity and lipophilicity, a key determinant for oral bioavailability and cell permeability. The nitrogen atoms in the heterocyclic rings can also be protonated at physiological pH, which would affect the molecule's charge and its interaction with the negatively charged components of the cell membrane.

In a study on a pyridine-pyrazole based aluminum sensor, the compound was observed to readily permeate the membrane of MCF7 cancer cells, suggesting that this core structure is conducive to cellular uptake. nih.gov The general structural features of pyrazole and pyridine derivatives are often associated with good membrane permeability, a characteristic that is frequently exploited in the design of therapeutic agents. acs.org

Subcellular Distribution and Compartmentalization

Once inside the cell, the distribution of a compound to specific subcellular compartments is crucial for its mechanism of action. The subcellular localization of this compound and its derivatives is influenced by their chemical properties and the specific interactions they can form with intracellular components.

Research on a pyridine-pyrazole based Al(III) sensor has provided evidence of its subcellular distribution. Confocal microscopy images revealed that after permeating MCF7 cells, the compound localized in both the nucleus and the cytoplasm. nih.gov This broad distribution suggests that the pyridine-pyrazole scaffold does not have a strong intrinsic targeting preference for a single organelle and can potentially interact with molecular targets in multiple cellular compartments.

The presence of the benzyl group may also influence subcellular distribution. Its lipophilic nature could promote association with lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes. The ability of the pyrazole and pyridine nitrogens to act as hydrogen bond acceptors could also lead to interactions with proteins and nucleic acids within various organelles. The precise compartmentalization would ultimately depend on the specific cellular context and the expression levels of potential binding partners.

Modulation of Cellular Processes and Pathways

The this compound scaffold and its derivatives have been shown to modulate a variety of fundamental cellular processes, including programmed cell death and cell cycle progression. These effects are often mediated through the inhibition of key regulatory proteins, such as kinases.

Autophagy, Apoptosis, and Cell Cycle Regulation (Molecular Mechanisms)

Autophagy: Autophagy is a cellular self-degradation process that is critical for maintaining cellular homeostasis and can be a target for cancer therapy. Certain derivatives of 1-benzyl-1H-pyrazole have been identified as modulators of autophagy. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce the activity of mTORC1, a key negative regulator of autophagy. nih.gov This inhibition of mTORC1 leads to an increase in basal autophagy. Furthermore, these compounds were observed to disrupt the autophagic flux by interfering with the clearance of LC3-II, a key protein involved in autophagosome formation, leading to its accumulation. nih.gov This dual effect on autophagy initiation and flux highlights the potential of this chemical scaffold to manipulate this critical cellular pathway.

Apoptosis and Cell Cycle Regulation: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Numerous pyrazole derivatives have been shown to induce apoptosis and regulate the cell cycle in cancer cells. For example, pyrazolo[4,3-c]pyridine sulfonamides have been investigated for their biological activities. nih.gov

The general class of pyrazole-containing compounds has been extensively studied for its anticancer properties, which are often linked to the induction of apoptosis and cell cycle arrest. These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDKs can lead to a halt in cell cycle progression, preventing cancer cell proliferation.

Furthermore, some pyrazole derivatives have been shown to inhibit other kinases involved in cell survival and proliferation pathways. For instance, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed necrosis. nih.gov This demonstrates the versatility of the benzyl-pyrazole scaffold in targeting different components of the cell death machinery.

The table below summarizes the observed effects of some pyrazole derivatives on these cellular processes.

| Cellular Process | Derivative Class | Observed Effect | Potential Mechanism |

| Autophagy | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Increased basal autophagy, disruption of autophagic flux | Inhibition of mTORC1, accumulation of LC3-II |

| Apoptosis & Cell Cycle | Pyrazolo[4,3-c]pyridine sulfonamides | Biological activity under investigation | - |

| Necroptosis | 1-Benzyl-1H-pyrazole derivatives | Inhibition of necroptosis | Inhibition of RIP1 kinase |

Influence on Gene Expression and Protein Synthesis

The modulation of cellular pathways by this compound and its derivatives ultimately leads to changes in gene expression and protein synthesis. While comprehensive transcriptomic and proteomic analyses for this specific compound are not widely available, studies on related pyrazole and pyridine-containing molecules provide insights into their potential effects.

The inhibition of protein kinases by pyrazole derivatives can have profound effects on downstream signaling cascades that control gene transcription. nih.gov By altering the phosphorylation state of transcription factors and other regulatory proteins, these compounds can lead to the upregulation or downregulation of specific genes involved in processes such as cell proliferation, survival, and inflammation. For example, transcriptomic analysis of cells treated with kinase inhibitors often reveals significant changes in the expression of genes related to the cell cycle and apoptosis. mdpi.com

A proteomic analysis of foodborne pathogens treated with pyridinium (B92312) oxime derivatives, although a different class of compounds, demonstrated significant alterations in membrane and cell surface proteins in Gram-positive bacteria and intracellular proteins in Gram-negative bacteria. researchgate.net This suggests that pyridine-containing compounds can induce widespread changes at the protein level.

Given that this compound derivatives have been shown to inhibit various kinases, it is highly probable that they would induce significant changes in the cellular transcriptome and proteome. These changes would be dependent on the specific kinase(s) inhibited and the cellular context. Future research employing techniques such as RNA sequencing and mass spectrometry-based proteomics will be crucial to fully elucidate the impact of this compound on global gene expression and protein synthesis.

Development of Molecular Probes and Imaging Agents (Non-Clinical Focus)

The structural features of the this compound scaffold make it an attractive platform for the development of molecular probes and imaging agents for non-clinical research applications. The ability to introduce various functional groups and radiolabels onto this core structure allows for the design of probes that can target and visualize specific biological molecules and processes.

A notable example is the development of a radiofluorinated pyrazol-4-yl-pyridine derivative for positron emission tomography (PET) imaging of the M4 muscarinic acetylcholine receptor. nih.gov In this work, the pyrazole-pyridine core was essential for achieving the desired pharmacological properties. The introduction of a fluorine-18 (B77423) (¹⁸F) label enabled the non-invasive visualization of the target receptor in the brain. nih.gov Such probes are invaluable tools in neuroscience research for studying receptor distribution and occupancy.

The pyrazole scaffold, in general, has been widely used for the development of ¹⁸F-labeled radiotracers for PET imaging of various biological targets. The versatility of pyrazole chemistry allows for the incorporation of the ¹⁸F isotope at different positions, enabling the optimization of the probe's properties, such as its binding affinity, selectivity, and in vivo pharmacokinetics.

Furthermore, the inherent fluorescence of some pyridine-pyrazole derivatives, or the ability to conjugate them to fluorescent dyes, opens up possibilities for their use as fluorescent probes in cellular imaging. The study on the pyridine-pyrazole based Al(III) sensor demonstrated that the complex exhibits fluorescence, allowing for its visualization within cells using confocal microscopy. nih.gov This highlights the potential to design probes based on this scaffold for fluorescence-based assays and imaging applications in a research setting.

The development of such molecular probes and imaging agents from the this compound framework provides powerful tools for fundamental biological research, aiding in the elucidation of cellular mechanisms and the validation of new drug targets.

The table below lists some examples of pyrazole-pyridine based molecular probes and their applications.

| Probe Type | Core Structure | Application | Imaging Modality |

| Radiotracer | Pyrazol-4-yl-pyridine | Imaging M4 muscarinic acetylcholine receptor | PET |

| Fluorescent Sensor | Pyridine-pyrazole-Al(III) complex | Detection of Al(III) and cellular imaging | Fluorescence Microscopy |

Theoretical and Computational Studies on 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. eurasianjournals.comnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 2-(1-benzyl-1H-pyrazol-3-yl)pyridine. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry and to determine the energies and shapes of the molecular orbitals. scirp.org For instance, studies on various pyrazole (B372694) derivatives have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-31G* or higher, to analyze their molecular properties. nih.govmalayajournal.org These calculations provide a foundational understanding of the molecule's stability and electronic behavior.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution within a molecule reveals how electrons are shared between atoms, indicating the nature of the chemical bonds. A related and highly informative concept is the Molecular Electrostatic Potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring are often identified as electron-rich, nucleophilic sites. researchgate.netchemicalbook.com In this compound, one would expect the nitrogen atoms of both the pyrazole and pyridine (B92270) rings to be prominent regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govnih.gov

In studies of various pyrazole and pyridine derivatives, the HOMO and LUMO are often found to be distributed across the π-conjugated systems of the aromatic rings. nih.govnih.gov For this compound, it is anticipated that the HOMO would be localized primarily on the more electron-rich pyrazole and pyridine moieties, while the LUMO might be distributed over the entire π-system, including the benzyl (B1604629) group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, with a smaller gap suggesting a greater propensity for intramolecular charge transfer. nih.govscirp.org

Spectroscopic Property Simulations

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, often employing DFT methods, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. More recently, machine learning approaches have emerged as a rapid and accurate alternative for predicting NMR chemical shifts. mdpi.comnih.govnih.gov

For this compound, a computational study would predict the chemical shifts for each unique proton and carbon atom. The predicted spectrum would be a valuable tool for assigning the signals in an experimentally obtained spectrum. Below is an illustrative table of predicted NMR chemical shifts, based on typical values for similar structural fragments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~151.0 |

| Pyridine C3 | ~7.80 (d) | ~120.0 |

| Pyridine C4 | ~7.90 (t) | ~137.0 |

| Pyridine C5 | ~7.30 (t) | ~123.0 |

| Pyridine C6 | ~8.60 (d) | ~149.0 |

| Pyrazole C3 | - | ~150.0 |

| Pyrazole C4 | ~6.50 (d) | ~106.0 |

| Pyrazole C5 | ~7.60 (d) | ~130.0 |

| Benzyl CH₂ | ~5.40 (s) | ~53.0 |

| Benzyl C1' | - | ~136.0 |

| Benzyl C2'/C6' | ~7.25 (d) | ~128.0 |

| Benzyl C3'/C5' | ~7.35 (t) | ~129.0 |

| Benzyl C4' | ~7.30 (t) | ~128.5 |

| Note: This data is illustrative and based on computational predictions for similar compounds. Actual experimental values may vary. Coupling patterns are abbreviated as s (singlet), d (doublet), and t (triplet). |

UV-Vis Absorption and Emission Spectra Calculations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region, corresponding to excitations within the pyrazole, pyridine, and benzene (B151609) rings. The simulations can help to understand how the electronic structure influences the photophysical properties of the molecule. acs.org Below is a hypothetical table of predicted UV-Vis absorption data.

Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 285 | 4.35 | 0.25 | HOMO → LUMO (π→π) |

| 250 | 4.96 | 0.40 | HOMO-1 → LUMO (π→π) |

| 220 | 5.63 | 0.15 | HOMO → LUMO+1 (π→π*) |

| Note: This data is for illustrative purposes and represents typical results from TD-DFT calculations for similar aromatic heterocyclic compounds. |

Vibrational Frequencies and IR/Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Theoretical calculations, primarily using Density Functional Theory (T), are instrumental in assigning the experimentally observed spectral bands to specific molecular motions. nih.gov For this compound, a full assignment of its vibrational modes can be achieved through these computational methods.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, frequency calculations are performed on this optimized structure. arxiv.org These calculations yield a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as stretching, bending, and torsional motions of the chemical bonds and functional groups.

For a molecule of this complexity, the spectrum is rich with information. Key vibrational modes would include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine and benzyl rings, typically appearing in the 3100-3000 cm⁻¹ region.

CH₂ Stretching: Symmetric and asymmetric stretching of the methylene (B1212753) bridge connecting the benzyl and pyrazole rings.

C=N and C=C Stretching: Vibrations of the pyrazole and pyridine rings, which are characteristic of heteroaromatic systems and usually found between 1600 cm⁻¹ and 1400 cm⁻¹.

Ring Deformation and Breathing Modes: Collective vibrations of the entire ring structures.

Out-of-Plane Bending: C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings.

To improve the accuracy of the predicted frequencies, which are often systematically overestimated by harmonic calculations, a scaling factor is typically applied. nih.gov The calculated IR intensities and Raman activities help in predicting the appearance of the respective spectra, allowing for a direct comparison with experimental data. arxiv.org

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table presents a hypothetical but plausible set of data that would be generated from a DFT calculation. Actual values would require specific computation.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|---|

| 3105 | 3012 | High | Medium | Aromatic C-H Stretch (Pyridine) |

| 3080 | 2988 | High | Medium | Aromatic C-H Stretch (Benzyl) |

| 2950 | 2862 | Medium | High | Asymmetric CH₂ Stretch |

| 2870 | 2784 | Low | High | Symmetric CH₂ Stretch |

| 1595 | 1547 | Very High | Medium | Pyridine Ring C=C/C=N Stretch |

| 1560 | 1513 | High | Low | Pyrazole Ring C=N Stretch |

| 1490 | 1445 | High | High | Benzyl Ring C=C Stretch |

| 1150 | 1116 | Medium | Low | C-N Stretch (Benzyl-Pyrazole) |

| 750 | 728 | Very High | Low | C-H Out-of-Plane Bend (Monosubstituted Benzyl) |

Molecular Dynamics Simulations of Solvation and Interaction with Macromolecules

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of this compound over time, both in solution and in complex with biological macromolecules like proteins. nih.goveurasianjournals.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals dynamic processes, conformational changes, and intermolecular interactions. diva-portal.org

Conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step. This generates a potential energy surface that identifies low-energy (stable) conformers and the energy barriers that separate them. Quantum chemical calculations can provide high-accuracy rotational barriers. nih.govnih.gov For instance, studies on benzyl radicals and substituted biphenyls show that these barriers can range from a few to over 40 kcal/mol, depending on steric hindrance and electronic effects. nih.govresearchgate.netrsc.org The torsional barrier for the benzyl group in this compound would be influenced by the steric bulk of the pyrazolyl-pyridine moiety. researchgate.net

Table 2: Illustrative Torsional Barriers for Key Rotatable Bonds This table is a hypothetical representation of data from a computational conformational analysis.

| Rotatable Bond | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Pyridine—Pyrazole | Rotation of the pyrazole ring relative to the pyridine ring | 4.5 - 6.0 |

| N—CH₂ (Pyrazole-Benzyl) | Rotation of the entire benzyl group | 8.0 - 12.0 |

| CH₂—Phenyl (Benzyl) | Rotation of the phenyl ring of the benzyl group | 5.0 - 7.5 |

To investigate how this compound might interact with a biological target, molecular docking simulations are employed. nih.govresearchgate.net This computational technique predicts the preferred orientation of the ligand when bound to a protein's active site, forming a stable complex. diva-portal.org The process involves sampling a large number of possible conformations and positions of the ligand within the binding pocket and then using a scoring function to rank them based on estimated binding affinity.

Following docking, more rigorous methods can be used to calculate the binding free energy, which provides a quantitative measure of binding affinity. researchgate.net Methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. These approaches calculate the energetic cost of moving the ligand from a solvated state to the protein's binding site, considering electrostatic and van der Waals interactions. diva-portal.org For pyrazole derivatives, docking studies have been crucial in identifying potential inhibitors for targets like protein kinases and cyclooxygenase enzymes. nih.govnih.gov The binding energy calculations help to refine these predictions and prioritize compounds for further study. nih.gov

Table 3: Example Ligand-Protein Docking and Binding Energy Results for a Kinase Target This table provides an illustrative example of typical output from a molecular docking and binding energy calculation study.

| Parameter | Value | Description |

|---|---|---|

| Docking Score | -9.5 kcal/mol | Estimated binding affinity from the docking program's scoring function. |

| Predicted Binding Free Energy (ΔG_bind) | -10.3 kcal/mol | More accurate estimation from methods like MM/PBSA or LIE. nih.gov |

| Key Interacting Residues | Glu101, Leu150, Phe205 | Amino acid residues in the protein's active site forming key interactions. |

| Types of Interactions | Hydrogen Bond, π-π Stacking | Specific non-covalent interactions stabilizing the complex (e.g., H-bond with Glu101, π-π stacking with Phe205). researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

The first step in QSAR is to represent the chemical structure numerically using molecular descriptors. nih.gov These descriptors can be classified based on their dimensionality: libretexts.orgyoutube.com

0D/1D Descriptors: These include simple counts of atoms, functional groups, molecular weight, and counts of hydrogen bond donors/acceptors. libretexts.org

2D Descriptors: These are calculated from the 2D graph representation of the molecule and include topological indices, connectivity indices, and measures of molecular shape. libretexts.org

3D Descriptors: These are derived from the 3D coordinates of the molecule and can include molecular volume, surface area, and pharmacophore features.

For this compound, hundreds of descriptors can be calculated to capture its physicochemical properties, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). nih.gov Feature selection is a critical subsequent step where statistical methods are used to identify the most relevant descriptors that correlate with the biological activity being modeled, avoiding overfitting and creating a robust model. shd-pub.org.rs

Table 4: Selected Molecular Descriptors for this compound This table presents a selection of descriptors that would be calculated for QSAR modeling.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| 0D | Molecular Weight | 247.30 g/mol |

| 1D | Number of Aromatic Rings | 3 |

| 1D | Hydrogen Bond Acceptors | 3 (N atoms) |

| 2D | Topological Polar Surface Area (TPSA) | 41.6 Ų |

| 2D | LogP (Octanol-Water Partition Coefficient) | 3.2 |

| 3D | Molecular Volume | 230.5 ų |

Once relevant descriptors are selected, a mathematical model is constructed to predict biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov Various statistical and machine learning methods can be used, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to activity. biointerfaceresearch.com

Partial Least Squares (PLS): A regression method suitable for when descriptors are numerous and correlated. acs.org

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. biointerfaceresearch.com

These models are trained on a set of known active compounds (a "training set") and then validated using an independent set of compounds (a "test set") to ensure their predictive power. nih.gov Successful QSAR models for pyrazole derivatives have been developed to predict their activity as kinase inhibitors, anti-inflammatory agents, and anticancer compounds. nih.govnih.govmdpi.com Such models can guide the design of new analogs of this compound by predicting which structural modifications are most likely to enhance a desired biological activity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine, providing an exact mass measurement that confirms its elemental composition. The theoretical exact mass of the neutral molecule [C₁₅H₁₃N₃] is 235.1109. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured mass for this ion in one study was found to be 236.1182, which corresponds to the molecular formula C₁₅H₁₄N₃⁺ and confirms the composition of the synthesized ligand.

Further analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The primary fragmentation pathway typically involves the cleavage of the benzyl (B1604629) group. The most abundant fragment ion observed corresponds to the loss of the benzyl group (C₇H₇), resulting from the cleavage of the N-CH₂ bond. This is often observed as the base peak in the spectrum.

Table 1: Key HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Inferred Formula |

|---|---|---|---|

| [M+H]⁺ | 236.1182 | 236.1182 | C₁₅H₁₄N₃⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound.